Product packaging for 1-propylpyrimidine-2,4(1H,3H)-dione(Cat. No.:CAS No. 24466-52-2)

1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1266759
CAS No.: 24466-52-2
M. Wt: 154.17 g/mol
InChI Key: DVLXMSGVTVOEGA-UHFFFAOYSA-N
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Description

1-Propylpyrimidine-2,3H)-dione is a propyl-substituted derivative of the nucleobase uracil, positioning it as a valuable scaffold in medicinal chemistry and drug discovery. This compound belongs to the pyrimidine-2,4-dione class of heterocycles, which are recognized as privileged structures found in a wide range of biologically active molecules and therapeutic agents . Researchers utilize this and related N-alkylated uracil derivatives as key intermediates for constructing more complex molecular architectures. The core structure is a fundamental building block in the synthesis of fused bicyclic heterocycles, such as pyrido[2,3-d]pyrimidines, which are investigated as potent inhibitors of biological targets like kinases . The modification of the uracil scaffold at the N1 position, as in this compound, is a common strategy to modulate the lipophilicity and electronic properties of the molecule, which can influence its binding affinity to biological targets and its overall pharmacokinetic profile . In research settings, 1-propylpyrimidine-2,4(1H,3H)-dione serves as a versatile precursor for the development of potential anticancer agents, given the established pharmacological significance of pyrimidine derivatives like 5-fluorouracil . The propyl side chain provides a handle for further synthetic functionalization or for probing hydrophobic interactions within enzyme binding pockets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1266759 1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 24466-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXMSGVTVOEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290709
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24466-52-2
Record name NSC70462
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70462
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Propylpyrimidine 2,4 1h,3h Dione and Its Derivatives

General Synthetic Routes for Pyrimidine-2,4(1H,3H)-diones

The foundational pyrimidine-2,4(1H,3H)-dione, also known as uracil (B121893), can be synthesized through several established chemical reactions. These methods provide the essential heterocyclic framework upon which further modifications, such as alkylation to introduce a propyl group, can be performed.

Cyclization Strategies

Cyclization reactions are a cornerstone in the synthesis of the uracil ring system. These strategies typically involve the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. A common laboratory synthesis involves the condensation of malic acid with urea in the presence of fuming sulfuric acid wikipedia.org. Another approach is the cyclization of ethyl cyanoacetate with thiourea, which initially forms a 2-thiouracil derivative that can be subsequently converted to the desired dione (B5365651) asianpubs.org. The reaction of β-alanine with urea can also be used to produce 5,6-dihydrouracil, which can then be dehydrogenated to yield uracil wikipedia.org.

Reactant 1Reactant 2ConditionsProduct
Malic AcidUreaFuming Sulfuric AcidPyrimidine-2,4(1H,3H)-dione
Ethyl CyanoacetateThioureaSodium Acetate6-amino-4-hydroxy-2-mercaptopyrimidine
β-AlanineUreaHeating5,6-Dihydrouracil

Alkylation Reactions

Alkylation is a direct method for introducing substituents onto the nitrogen atoms of the pyrimidine-2,4(1H,3H)-dione ring. This is a key step in the synthesis of N-substituted derivatives like 1-propylpyrimidine-2,4(1H,3H)-dione. The reaction typically involves treating the uracil or a pre-substituted uracil with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the direct alkylation of 6-aminouracil derivatives with ethyl iodide or n-propyl iodide in the presence of aqueous sodium hydroxide (B78521) has been successfully employed to yield 1,3-disubstituted-6-aminouracils nih.gov. This demonstrates the feasibility of introducing alkyl groups at the N-1 and N-3 positions.

Uracil DerivativeAlkylating AgentBaseProductYield (%)
6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dioneEthyl Iodide10-15% aq. NaOH6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione40
6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dionePropyl Iodide10-15% aq. NaOH6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione53
6-amino-1-ethylpyrimidine-2,4(1H,3H)-dioneEthyl Iodide10-15% aq. NaOH6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione42

Condensation Reactions

Condensation reactions are fundamental to the formation of the pyrimidine (B1678525) ring. One of the most common methods is the reaction of a β-dicarbonyl compound or its equivalent with urea chemicalbook.com. For example, the condensation of malic acid and urea is a well-established route to uracil wikipedia.org. More complex pyrimidine-2,4(1H,3H)-dione derivatives can be synthesized through multi-component condensation reactions. A notable example is the three-component reaction of an aldehyde, malononitrile (B47326), and barbituric acid to form pyrano[2,3-d]pyrimidine dione derivatives nih.gov. A one-pot synthesis of uracil has also been reported from ethyl formate and ethyl acetate in the presence of a base, followed by condensation with urea chemicalbook.comgoogle.com.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a valuable method for the functionalization of the pyrimidine-2,4(1H,3H)-dione ring, particularly at the C5 and C6 positions. This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of pyrimidine synthesis, barbituric acid can act as a Michael donor, reacting with nitroalkenes in an aqueous medium with diethylamine to yield a variety of pyrimidine derivatives researchgate.net. This 1,4-addition strategy is considered an environmentally benign approach to these compounds researchgate.net.

Substitution Reactions

The pyrimidine-2,4(1H,3H)-dione ring can undergo various substitution reactions to introduce a wide range of functional groups. Electrophilic substitution reactions such as halogenation and nitration can occur on the ring, although the electron-withdrawing nature of the carbonyl groups can make the ring less reactive. For instance, thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones can undergo bromination and nitration at the thiophene ring portion growingscience.comresearchgate.net. Nucleophilic substitution is also a key strategy, particularly for introducing substituents at the C6 position. A common approach involves the synthesis of a 6-chlorouracil derivative, which can then react with various nucleophiles, such as amines, to yield 6-substituted pyrimidine-2,4-diones researchgate.netresearchgate.net.

Targeted Synthesis of this compound and Related Propyl Derivatives

The specific synthesis of this compound and its derivatives primarily relies on the alkylation of the pre-formed uracil ring system. The direct N-alkylation of uracil can lead to a mixture of N1 and N3-alkylated products, as well as dialkylated products. Therefore, regioselective synthesis is often a key consideration.

A direct approach to synthesizing a propyl-substituted pyrimidine-2,4(1H,3H)-dione is exemplified by the synthesis of 6-amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione. This compound was prepared by reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with propyl iodide in the presence of aqueous sodium hydroxide nih.gov. This reaction highlights the utility of direct alkylation for introducing a propyl group at the N3 position. A similar strategy could be employed to introduce a propyl group at the N1 position, potentially by using a starting material with the N3 position already blocked or by carefully controlling the reaction conditions to favor N1 alkylation.

For the synthesis of this compound itself, a plausible route would involve the direct alkylation of pyrimidine-2,4(1H,3H)-dione (uracil) with a propylating agent such as propyl iodide or propyl bromide in the presence of a suitable base. The choice of base and solvent can influence the regioselectivity of the alkylation.

Starting MaterialReagentProduct
6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dionePropyl iodide6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione
Pyrimidine-2,4(1H,3H)-dionePropyl iodideThis compound and 3-Propylpyrimidine-2,4(1H,3H)-dione

Advanced Synthetic Approaches and Green Chemistry Principles

The synthesis of this compound and its derivatives has evolved significantly, moving beyond classical methods to embrace more efficient, sustainable, and advanced strategies. These modern approaches prioritize high yields, atom economy, and reduced environmental impact, aligning with the principles of green chemistry. Key advancements include the use of multicomponent reactions, innovative catalytic systems, and sustainable energy sources.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. nih.govmdpi.com For the synthesis of the pyrimidine-2,4(1H,3H)-dione core, the Biginelli reaction is a paramount example. scispace.com

The classical Biginelli reaction, first reported in 1893, involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea. wikipedia.orgunits.itnih.gov To obtain N1-substituted derivatives like this compound, the reaction can be adapted by using an N-substituted urea, such as N-propylurea, in place of urea. Alternatively, the unsubstituted dihydropyrimidine product can be synthesized first, followed by N-alkylation. The reaction mechanism typically proceeds through an N-acyliminium ion intermediate, which is formed from the aldehyde and urea, followed by the addition of the ketoester and subsequent cyclization and dehydration. wikipedia.org

Over the years, numerous modifications have improved the scope and efficiency of the Biginelli reaction, often focusing on milder conditions and broader substrate compatibility. scispace.comnih.gov A notable variation involves a four-component, palladium-catalyzed synthesis that utilizes an α-chloroketone, an isocyanate, a primary amine, and carbon monoxide to construct complex uracil derivatives. mdpi.com Such MCRs provide rapid access to diverse libraries of pyrimidine derivatives from simple starting materials. nih.govresearchgate.net

Reaction NameComponentsCatalyst/ConditionsKey FeaturesReference
Classical Biginelli ReactionAldehyde, β-Ketoester, Urea/N-PropylureaStrong acid (e.g., HCl)One-pot synthesis of dihydropyrimidinones; foundational method. wikipedia.orgnih.gov
Modified Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaBrønsted acidic ionic liquid, solvent-freeEnvironmentally benign, good yields, short reaction times. nih.gov
Palladium-Catalyzed 4-Component Reactionα-Chloroketone, Isocyanate, Primary Amine, COPalladium catalystConstructs highly substituted uracil derivatives. mdpi.com
Iridium-Catalyzed Multicomponent SynthesisAmidines, AlcoholsPN5P-Ir-pincer complexesHighly regioselective, sustainable synthesis from biomass-accessible alcohols. nih.gov

Catalysis in Pyrimidine Synthesis

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving yields, and enabling reactions under milder, more sustainable conditions. The synthesis of this compound and related structures has benefited immensely from diverse catalytic strategies.

Acid and Lewis Acid Catalysis: The traditional Biginelli reaction relies on strong Brønsted acids. scispace.com However, modern protocols often employ Lewis acids like boron trifluoride or metal triflates, which can offer greater efficiency and selectivity. wikipedia.org Recently, Brønsted acidic ionic liquids have been introduced as recyclable and effective catalysts for this condensation, promoting green chemistry principles. nih.gov

Metal Catalysis: Transition metal catalysis offers unique pathways for pyrimidine synthesis. Iridium-pincer complexes have been used to catalyze the sustainable, regioselective synthesis of pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. nih.gov Palladium catalysts have been employed in multicomponent reactions involving carbonylation to build the uracil ring system, demonstrating the versatility of metal-catalyzed approaches. mdpi.com

Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful and sustainable tool. For instance, 2-aminoethanesulfonic acid (taurine) has been shown to effectively catalyze the one-pot, three-component synthesis of uracil-annulated heterocycles in water, highlighting a perfect synergy for eco-friendly synthesis. tandfonline.com Similarly, diarylprolinol silyl ethers have been used for the enantioselective aza-Michael reaction to produce chiral acyclic pyrimidine nucleosides. rsc.org

Catalyst TypeExample CatalystReactionAdvantagesReference
Brønsted Acid[Btto][p-TSA] (Ionic Liquid)Biginelli ReactionRecyclable, solvent-free conditions, high efficiency. nih.gov
Lewis AcidCopper(II) trifluoroacetateBiginelli ReactionImproved yields over classical methods. wikipedia.org
Transition MetalIridium-pincer complexPyrimidine synthesis from amidines and alcoholsHigh regioselectivity, sustainable, atom-economical. nih.gov
Organocatalyst2-Aminoethanesulfonic acid (Taurine)Synthesis of dihydropyrido[2,3-d]pyrimidinesOperates in water, reusable catalyst, high yields. tandfonline.com

Sustainable Synthesis Techniques

Adherence to green chemistry principles is crucial for modern pharmaceutical and chemical manufacturing to minimize environmental impact. primescholars.commdpi.com The synthesis of pyrimidine derivatives has been a fertile ground for the application of sustainable techniques that reduce energy consumption, eliminate hazardous solvents, and shorten reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a widely adopted technique for accelerating organic reactions. nih.gov In the context of pyrimidine synthesis, it has been shown to dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.net Solvent-free Biginelli reactions, for example, can be efficiently conducted under microwave irradiation, providing rapid access to dihydropyrimidinones. nih.gov This method offers a significant advantage in terms of energy efficiency and throughput compared to conventional heating. nih.govresearchgate.net

Ultrasound Irradiation: Sonication is another alternative energy source that can promote chemical reactions. The use of ultrasound has been reported to enhance the synthesis of pyrimidine derivatives, including those prepared via the Biginelli reaction, by providing the necessary activation energy through acoustic cavitation. nih.gov

Solvent-Free and Green Solvent Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. primescholars.com Many modern synthetic protocols for pyrimidine-2,4-diones are now performed under solvent-free conditions, often with gentle heating or microwave irradiation. nih.govresearchgate.net When a solvent is necessary, the focus has shifted to environmentally benign options like water or ethanol. tandfonline.comrsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. nih.gov

TechniqueTypical ConditionsKey AdvantagesExample ApplicationReference
Microwave IrradiationSolvent-free or minimal green solvent, 2-10 minutesRapid reaction rates, higher yields, energy efficiency.One-pot synthesis of substituted uracils. researchgate.net
Ultrasound IrradiationRoom or slightly elevated temperature, 30-60 minutesEnhanced reaction rates, simple setup.Biginelli condensation for dihydropyrimidinones. nih.gov
Solvent-Free ReactionNeat reactants, often with catalyst, gentle heatingEliminates solvent waste, simplifies workup, high atom economy.Biginelli reaction catalyzed by an ionic liquid. nih.gov
Aqueous MediaWater as solvent, often with a catalystEnvironmentally safe, low cost, non-flammable.Organocatalytic synthesis of fused pyrimidines. tandfonline.com

Chemical Reactivity and Derivatization Studies of 1 Propylpyrimidine 2,4 1h,3h Dione Analogues

Reactivity of Pyrimidinedione Core and Substituent Effects

The pyrimidine-2,4(1H,3H)-dione (uracil) ring system is characterized by its amide and imide functionalities, which dictate its chemical behavior. It can undergo a variety of reactions, including oxidation, nitration, and alkylation. wikipedia.org The reactivity of the core is significantly influenced by the nature and position of substituents on the ring.

Substituents can alter the electron distribution within the pyrimidine (B1678525) ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. Electron-donating groups (EDGs) generally increase the electron density of the ring, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more susceptible to nucleophilic attack. nih.govnih.gov

For instance, studies on 2-sulfonylpyrimidines have shown that strong electron-withdrawing groups at the 5-position, such as nitro (-NO2) and carboxyl (-COOMe), drastically increase the reaction rate with nucleophiles. nih.gov In contrast, strong electron-donating groups like amino (-NH2) and methoxy (B1213986) (-OMe) can completely deactivate the ring towards such reactions. nih.gov The position of the substituent is also critical; for example, in polysubstituted pyrimidines, the length of the substituent at the C-5 position can influence the inhibition of PGE2 generation. rsc.org Shorter C-5 substituents have been associated with greater potency. rsc.org

The electronic properties of substituents, such as their ability to donate or withdraw electrons, and their steric effects play a crucial role in determining the reaction rates and regioselectivity of various transformations. nih.govbohrium.com

Transformations Involving Nitrogen and Oxygen Atoms of the Dione (B5365651) System

The nitrogen atoms of the pyrimidinedione ring are primary sites for alkylation. The regioselectivity of N-alkylation (at N-1 or N-3) is a key aspect of derivatization studies. researchgate.net Direct alkylation of uracil (B121893) derivatives often leads to a mixture of N-1 and N-3 alkylated products. To achieve regioselective alkylation, protecting group strategies are commonly employed. tandfonline.comtandfonline.comresearchgate.net

A widely used method involves the protection of the N-1 position with a tert-butoxycarbonyl (Boc) group. tandfonline.comtandfonline.comresearchgate.net This allows for the selective alkylation of the N-3 position. The Boc protecting group can then be removed under mild conditions to yield the N-3 alkylated uracil. tandfonline.comtandfonline.com

Table 1: Regioselective N-3 Alkylation of Uracil Derivatives via N-1 Boc Protection

Starting Uracil Alkylating Agent Product Yield (%) Reference
Uracil Benzyl bromide 3-Benzyluracil Moderate to good tandfonline.com
Thymine (B56734) 1-Bromo-2-methylpropane 3-(2-Methylpropyl)thymine Moderate to good tandfonline.com
5-Fluorouracil (B62378) Allyl bromide 3-Allyl-5-fluorouracil Moderate to good tandfonline.com

Michael-type addition is another convenient method for N-alkylation of the uracil ring, often showing regioselectivity for the N-1 position. nih.gov

The oxygen atoms of the dione system can also participate in chemical transformations, primarily through O-alkylation. While less common than N-alkylation, O-alkylation can be achieved under specific conditions. The lactam-lactim tautomerism of the uracil ring allows for the formation of O-alkyl derivatives, although the lactam form is generally predominant at neutral pH. wikipedia.org

Modifications at the Propyl Substituent

The propyl group at the N-1 position of 1-propylpyrimidine-2,4(1H,3H)-dione offers a site for further functionalization, allowing for the introduction of various chemical moieties to modulate the compound's properties. While direct functionalization of the unactivated propyl chain can be challenging, it can be achieved through various synthetic strategies.

One approach involves the introduction of a reactive handle on the propyl group during the initial synthesis. For example, starting with a functionalized propyl halide for the initial N-1 alkylation would provide a site for subsequent reactions.

Another strategy could involve radical-mediated reactions, such as halogenation, to introduce a functional group onto the propyl chain. However, this may lack regioselectivity. More controlled methods might involve directed C-H activation, although this is a more advanced and less commonly reported approach for this specific substrate.

The synthesis of propylthiouracil, a related compound with a propyl group at C-6 and a thio group at C-2, is typically achieved by the condensation of ethyl 3-oxohexanoate with thiourea (B124793). chemicalbook.comwikipedia.org This highlights a synthetic route where the propyl group is incorporated from the beginning of the synthesis.

Spectroscopic Characterization Methodologies for Pyrimidine 2,4 1h,3h Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, multiplicities, or coupling constants, for 1-propylpyrimidine-2,4(1H,3H)-dione could be located in the available literature. While NMR data is reported for various other substituted pyrimidine-2,4-diones, the unique electronic environment created by the N-1 propyl substitution in the target molecule means that data from other isomers or analogs cannot be used to accurately describe its NMR characteristics.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While a reference to an FT-IR spectrum for 1-propyluracil exists within the Aldrich FT-IR Collection Edition II library, the specific absorption bands and their corresponding vibrational modes are not detailed in publicly accessible sources. thermofisher.com Comprehensive vibrational analyses, including experimental and theoretical (DFT) studies, have been conducted on propylthiouracil, providing a detailed assignment of its IR and Raman spectra. researchgate.net However, the presence of a thiocarbonyl group (C=S) in propylthiouracil, as opposed to the carbonyl group (C=O) at the 2-position in this compound, leads to significant differences in their vibrational spectra, making direct comparisons inappropriate for accurate characterization.

Mass Spectrometry (MS) for Molecular Weight Validation

The molecular weight of this compound is 154.17 g/mol . While mass spectrometry is a standard method for confirming this molecular weight via the molecular ion peak (M⁺), specific mass spectra or detailed fragmentation patterns for this compound are not available. Studies on the isomer 6-n-propyluracil indicate that the fragmentation pattern is similar to other uracil (B121893) derivatives, often initiated by a retro-Diels-Alder decomposition of the pyrimidine (B1678525) ring. tandfonline.com This process typically involves the loss of HCNO from the ring structure. However, the position of the propyl group on the nitrogen atom (N-1) versus a carbon atom (C-6) would likely influence the subsequent fragmentation pathways and the relative intensities of the fragment ions, meaning the data for the 6-propyl isomer cannot be directly applied.

X-ray Crystallography for Solid-State Structural Determination

There is no published crystal structure data for this compound in the searched literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available. In contrast, the crystal structure of the related compound, propylthiouracil, has been a subject of study, including in the context of cocrystal formation. nih.govacs.org

Structure Activity Relationship Sar Studies of Pyrimidine 2,4 1h,3h Dione Derivatives

Impact of Substituents at N-1 Position (Propyl Group)

The N-1 position of the pyrimidine-2,4(1H,3H)-dione ring is a critical site for modification, where the introduction of substituents can significantly modulate biological activity. The nature of the group at this position influences factors such as lipophilicity, steric interactions, and hydrogen bonding capacity, which are crucial for target engagement.

Studies on various uracil (B121893) derivatives have shown that the N-1 position is frequently targeted for substitution to enhance therapeutic properties. For instance, in the development of topical anti-inflammatory agents, derivatives are designed with specific N-1 substituents to improve potency. nih.gov The presence of an alkyl group, such as the propyl group in 1-propylpyrimidine-2,4(1H,3H)-dione, is a common strategy. The length and nature of the alkyl chain can be fine-tuned to optimize activity. Research into NPP1 inhibitors has utilized acyclic uracil-nucleotides with modifications like a (methoxy)ethyl group at the N-1 position, highlighting the importance of this site for interaction with the target enzyme. researchgate.net

The general SAR indicates that both the size and electronic properties of the N-1 substituent are determinants of activity. While a propyl group confers a degree of lipophilicity that can be beneficial for membrane permeability and hydrophobic interactions within a binding pocket, further optimization often involves exploring a range of substituents.

Table 1: N-1 Position Substituent Effects on Biological Activity

N-1 Substituent Target/Activity Observation Reference
Propyl General Scaffold Baseline alkyl substituent for SAR studies.
(Methoxy)ethyl NPP1 Inhibition Acyclic nucleotide mimics with this substitution show potent inhibition. researchgate.net researchgate.net
Various Alkyl/Aryl Anti-inflammatory Substitution at N-1 is a key focus for optimizing anti-inflammatory potency. nih.gov nih.gov

Influence of Substituents at N-3 Position

Similar to the N-1 position, the N-3 position of the pyrimidine-2,4(1H,3H)-dione core is pivotal for its biological activity. The N-3 proton can act as a hydrogen bond donor, and its substitution can alter the molecule's electronic profile and steric bulk, thereby influencing its binding affinity and selectivity for a target.

In the pursuit of novel anti-inflammatory compounds, modifications at the N-3 position have been explored in conjunction with N-1 substitutions. nih.gov This dual-substitution approach allows for a more comprehensive exploration of the chemical space around the uracil scaffold. For example, in the design of pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents, various alkyl groups, including propyl, were introduced at the N-3 position. The resulting compounds showed varying degrees of potency, with some being more potent than the standard drug indomethacin. derpharmachemica.com This underscores that substituents at N-3 can directly contribute to the compound's pharmacophore and its interaction with targets like cyclooxygenase (COX) enzymes.

The synthesis of N-3 substituted 6-chlorouracils is a common strategy for creating libraries of pyrimidine-2,4-dione derivatives for screening against various diseases. researchgate.net The choice of substituent, ranging from simple alkyl chains to more complex aromatic systems, is guided by the desired therapeutic application.

Effects of Modifications at C-5 Position

The C-5 position of the pyrimidine-2,4(1H,3H)-dione ring is one of the most frequently modified sites in the development of therapeutic agents. This position is solvent-exposed in many enzyme active sites, making it an ideal point for introducing substituents to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions. mostwiedzy.plresearchgate.net

A wide array of functional groups have been introduced at the C-5 position, leading to compounds with diverse biological activities, including antiviral and anticancer properties. mostwiedzy.plresearchgate.net

Halogenation : The introduction of halogens (e.g., fluoro, chloro, bromo, iodo) at the C-5 position is a well-established strategy. 5-Fluorouracil (B62378) is a clinically used anticancer agent. medwinpublishers.com Halogenation can alter the electronic nature of the ring and provide a site for halogen bonding, potentially enhancing binding affinity. mostwiedzy.pl

Carbon-Carbon Bond Formation : The addition of alkyl, vinyl, or aryl groups via C-C bonds has yielded potent inhibitors of various enzymes. researchgate.net For example, 5-vinyl and 5-alkynyl derivatives have been explored for their utility in bioconjugation reactions.

Electron-Donating/Withdrawing Groups : The electronic properties of the C-5 substituent can influence the acidity of the N3H proton. Substituents like -OH or -OCH₃ increase the electron density of the uracil ring through a mesomeric effect. nih.gov In contrast, aminoalkyl groups can become protonated under physiological conditions, affecting the molecule's charge and interaction patterns. nih.gov

Aryl and Heteroaryl Groups : In the context of P2Y6 receptor antagonists, C-5 phenyl substitution on the uridine scaffold resulted in a loss of activity, indicating that bulky groups at this position can be detrimental for certain targets. researchgate.net However, for other targets, such as HIV-1 reverse transcriptase, 5-arylamino and 5-aryloxyuracils have shown promise. mdpi.com

The diverse chemistry available for C-5 modification makes it a key handle for SAR studies and the optimization of lead compounds. mostwiedzy.plresearchgate.net

Role of Substituents at C-6 Position

The C-6 position of the pyrimidine-2,4(1H,3H)-dione scaffold also plays a significant role in determining biological activity. Substituents at this position can influence the conformation of the molecule and engage in specific interactions with the target protein.

The introduction of a chloro group at the C-6 position, creating 6-chlorouracil, provides a reactive handle for further derivatization through nucleophilic substitution, allowing for the synthesis of a wide range of 6-substituted analogs. researchgate.net Studies have shown that the nature of the substituent replacing the chlorine atom can dramatically affect biological outcomes. For instance, derivatives with electron-withdrawing groups on a phenyl ring attached at C-6 showed poorer antibacterial activity compared to those with electron-donating groups. researchgate.net

In other studies, various 6-substituted uracil derivatives were evaluated for their ability to stimulate lung cell proliferation. jppres.com Compounds like 3-methyl-6-cyclopropyluracil were found to be effective, indicating that small, rigid substituents at the C-6 position can be favorable. jppres.com Furthermore, the synthesis of 6-azido and 6-azidomethyl uracil nucleosides has been explored for applications in click chemistry and cellular imaging, demonstrating the versatility of C-6 modifications. tandfonline.com

Table 2: C-6 Position Substituent Effects on Biological Activity

C-6 Substituent Target/Activity Observation Reference
Methyl Lung Cell Proliferation 6-methyluracil is a known drug used as a baseline for comparison. jppres.com jppres.com
Cyclopropyl Lung Cell Proliferation Showed high levels of cell proliferation, suggesting favorability of small, rigid groups. jppres.com jppres.com
Substituted Phenylamino Antibacterial Electron-donating groups on the phenyl ring improved activity, while electron-withdrawing groups diminished it. medwinpublishers.comresearchgate.net medwinpublishers.comresearchgate.net

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional structure and conformational flexibility of pyrimidine-2,4(1H,3H)-dione derivatives are critical determinants of their biological activity. The orientation of substituents, the puckering of associated rings (like ribose in nucleosides), and the rotational freedom around single bonds can dictate how a molecule fits into a binding site.

A key strategy in drug design is to convert flexible molecules into more conformationally constrained derivatives. nih.gov This approach can lock the molecule into its bioactive conformation, increasing affinity for the target and reducing off-target effects by preventing binding in other, non-productive conformations. This principle was applied in the development of P2X7 receptor antagonists, where a flexible lead compound was successfully converted into a more rigid series based on the pyrimidine-2,4-dione skeleton, leading to potent antagonists. nih.gov

Stereochemistry is also paramount. For derivatives with chiral centers, one enantiomer or diastereomer is often significantly more active than the others. The precise spatial arrangement of atoms is necessary to form optimal interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with the chiral environment of a protein's active site.

Rational Design Principles for Optimized Derivatives

The rational design of optimized pyrimidine-2,4(1H,3H)-dione derivatives hinges on a thorough understanding of the SAR at each position of the scaffold. acs.org By systematically analyzing how different functional groups at the N-1, N-3, C-5, and C-6 positions affect a desired biological activity, a set of design principles can be established.

Scaffold Hopping and Bioisosteric Replacement : The pyrimidine-2,4-dione core is often part of a larger, fused heterocyclic system, such as in pyrido[3,2-d]pyrimidines. mdpi.com Maintaining the core pharmacophore responsible for key interactions (e.g., hydrogen bonds from the dione (B5365651) system) while modifying the appended rings is a common strategy. Bioisosteric replacements for certain substituents can improve properties like metabolic stability or solubility without sacrificing potency. acs.org

Structure-Based Design : When the three-dimensional structure of the biological target is known, molecular docking studies can guide the design process. rsc.org This allows for the visualization of how a designed molecule fits into the active site and helps in identifying positions where substituents can be added to form additional favorable interactions. For example, the design of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors was guided by docking, which showed that a fused heterocycle could form extra interactions and that hydrophobic substituents were favorable. rsc.org

Fragment-Based Growth : Starting with the core pyrimidine-2,4(1H,3H)-dione, small fragments can be "grown" from different positions (N-1, N-3, C-5, C-6) to probe the surrounding binding pocket and incrementally improve affinity.

By integrating these principles, the knowledge gained from SAR studies can be effectively translated into the development of novel and improved therapeutic agents based on the this compound scaffold. acs.orgrsc.org

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the in vitro biological mechanisms of action for the chemical compound this compound, also known as 1-Propyluracil, to fully address the topics outlined in the request.

Research into the antiviral and anticancer properties of pyrimidine-2,4(1H,3H)-dione derivatives is an active area of investigation; however, studies focusing specifically on the 1-propyl substituted variant are not prominently available in the public domain. The biological activities and mechanisms of action can be highly dependent on the specific substitutions on the pyrimidine-dione core structure.

Therefore, this article cannot be generated as the detailed, specific research findings required for each section and subsection for "this compound" are not available in the searched scientific literature. Information on related compounds, such as 6-propyl-2-thiouracil (Propylthiouracil) or other derivatives, would not be scientifically accurate or appropriate to extrapolate to the specific compound and would violate the strict focus of the request.

Investigations into Biological Mechanisms of Action in Vitro Studies

Mechanisms Related to Anticancer/Antiproliferative Activity

Kinase Inhibition (e.g., Aurora A kinase, CDK2)

Derivatives of pyrimidine-2,4(1H,3H)-dione have been investigated for their potential to inhibit various kinases, which are crucial regulators of cell cycle progression and are often dysregulated in cancer.

Aurora A Kinase: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. nih.gov Aurora A, in particular, is involved in centrosome maturation and the formation of the mitotic spindle. nih.gov Certain pan-Aurora inhibitors incorporating the pyrimidine-dione scaffold have demonstrated potent cellular activity. For instance, compound 1, a selective pan-Aurora inhibitor, was identified through phenotypic screening and showed an IC50 of 370 nM in a cytotoxicity assay. nih.gov Further biochemical assays confirmed its activity against Aurora A, B, and C. nih.gov This class of inhibitors has shown efficacy in various human cancer cell lines, with IC50 values below 10 nM in HeLa cells. nih.gov The mechanism of action involves inhibiting the autophosphorylation of Aurora A and the phosphorylation of its downstream targets, such as histone H3 at serine 10. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key enzyme that, in complex with cyclin E, regulates the G1/S phase transition of the cell cycle. Its overexpression is common in many cancers, making it an attractive therapeutic target. nih.gov Novel compounds based on different heterocyclic scaffolds have been developed as potent CDK2 inhibitors. For example, a lead compound (8b) from a cyclohepta[e]thieno[2,3-b]pyridine series demonstrated a CDK2/cyclin E1 enzymatic inhibition IC50 value of 0.77 nM, which was approximately 2.5 times more potent than the reference inhibitor, roscovitine (IC50 = 1.94 nM). nih.gov In cellular assays, these inhibitors induced G1 phase arrest in breast cancer cell lines, consistent with a CDK2/cyclin E targeting mechanism. nih.gov While not directly involving a 1-propylpyrimidine-2,4(1H,3H)-dione structure, this highlights the broader effort to target CDK2 with heterocyclic compounds.

Target KinaseInhibitor Class/CompoundKey Finding (IC50)Cellular Effect
Pan-Aurora KinasePyrimidine-dione derivative (Compound 1)370 nM (Cytotoxicity)Inhibition of Aurora A/B phosphorylation
CDK2/cyclin E1Cyclohepta[e]thieno[2,3-b]pyridine (Compound 8b)0.77 nMG1 phase arrest in MDA-MB-468 cells

Enzyme Inhibition (e.g., FAAH, DPP-4, HDAC)

The pyrimidine-2,4(1H,3H)-dione scaffold and its derivatives have been explored as inhibitors of several other key enzymes involved in various pathological processes.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.gov Inhibiting FAAH increases endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. nih.gov While specific studies on this compound as a direct FAAH inhibitor are not detailed in the provided context, the development of potent and selective FAAH inhibitors is an active area of research for pain and inflammation management. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.govnih.gov HDAC inhibitors have emerged as a promising class of anticancer drugs. nih.govnih.gov Recently, new uracil (B121893) and thiouracil derivatives were designed and synthesized as potential HDAC inhibitors. nih.gov One compound, 5m, which is a bis-diaminopyrimidine derivative, showed potent inhibitory activity against HDAC1 with an IC50 of 0.05 µg/mL and superior activity against HDAC4 (IC50 = 2.83 µg/mL) compared to the reference compound trichostatin A. nih.gov Docking studies indicated that the 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione moiety of this compound occupied the zinc-binding region of the enzyme's active site. nih.gov

Target EnzymeInhibitor Class/CompoundKey Finding (IC50)Therapeutic Area
FAAHGeneral FAAH inhibitorsN/AInflammatory Pain
DPP-4Dihydropyrimidine phthalimide hybridsVaries by compoundType 2 Diabetes
HDAC1Uracil derivative (Compound 5m)0.05 µg/mLCancer
HDAC4Uracil derivative (Compound 5m)2.83 µg/mLCancer

Mechanisms Related to Antimicrobial (Antibacterial/Antifungal) Activity

Pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and screened for their antimicrobial properties against a range of pathogens. researchgate.net These compounds represent a chemical scaffold of interest in the search for new agents to combat infectious diseases, particularly in light of rising drug resistance. researchgate.net The antimicrobial profile of these derivatives is often evaluated using methods like the Kirby-Bauer disc diffusion method, which measures the zone of inhibition against various bacterial and fungal strains. researchgate.net Studies have shown that certain substituted pyrimidine-diones exhibit activity against Gram-positive bacteria such as B. subtilis and Gram-negative bacteria like E. coli, as well as fungi including Aspergillus niger and Penicillium marneffei. researchgate.net

Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan (PG), is a critical structure for bacterial survival and a primary target for many antibiotics. nih.govnih.gov Peptidoglycan synthesis is a complex process involving glycosyltransferases for glycan chain polymerization and transpeptidases for peptide crosslinking. nih.gov The precise coordination of these enzymatic activities is essential for maintaining cell integrity. nih.govnih.gov While the general mechanism for many antibiotics involves targeting cell wall synthesis, specific studies detailing the direct action of this compound on this process are not extensively covered. However, the search for novel molecules that can interfere with PG synthesis remains a key strategy in antibiotic development. The disruption of this pathway leads to cell lysis and bacterial death.

Inhibition of Essential Bacterial/Fungal Enzymes (e.g., InhA)

A primary strategy in developing antimicrobial agents is the inhibition of essential enzymes required for pathogen survival. In Mycobacterium tuberculosis, the causative agent of tuberculosis, the enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway. biorxiv.org This pathway is responsible for synthesizing mycolic acids, which are unique and essential components of the mycobacterial cell wall. biorxiv.org

The widely used anti-tuberculosis drug isoniazid is a prodrug that ultimately inhibits InhA. nih.gov However, resistance often arises from mutations in the activating enzyme rather than in InhA itself. nih.gov This has driven the search for direct InhA inhibitors (DIIs). nih.gov Various chemical scaffolds have been identified as DIIs. For example, GSK138, a direct InhA inhibitor, showed an IC50 of 0.04 µM against the recombinant enzyme and a minimum inhibitory concentration (MIC) of 1 µM against M. tuberculosis H37Rv. nih.gov Another compound, InhA-IN-4, was identified as an InhA inhibitor with an IC50 of 15.6 μM and showed antitubercular activity with a MIC of 1.56 µg/mL. medchemexpress.com These findings support the continued exploration of InhA as a valuable target for new antibacterial agents. nih.gov

Mechanisms Related to Anti-inflammatory Activity

Derivatives of pyrimidine (B1678525) and related heterocyclic systems have demonstrated significant potential as anti-inflammatory agents. derpharmachemica.comnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key pathways in the inflammatory cascade. Research into new anti-inflammatory drugs is driven by the need for agents with improved efficacy and better safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, NF-κB)

The anti-inflammatory action of pyrimidine-dione derivatives often involves the modulation of critical pro-inflammatory enzymes and signaling pathways.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. derpharmachemica.comresearchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been specifically investigated as selective COX-2 inhibitors. nih.gov Virtual screening and biological evaluation have identified pyridopyrimidine-dione derivatives as potential COX-2 inhibitors. derpharmachemica.comresearchgate.net Some of these compounds showed anti-inflammatory activity comparable to or greater than the reference drug indomethacin in animal models, with evidence of possible COX-2 selectivity. derpharmachemica.comresearchgate.net

iNOS, TNF-α, and NF-κB: The inflammatory response is also regulated by a complex signaling network involving transcription factors like Nuclear Factor-kappa B (NF-κB) and the molecules it regulates. nih.gov When activated, NF-κB moves to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and COX-2. nih.gov The NF-κB-iNOS-COX2-TNF-α signaling pathway is a critical axis in inflammation. nih.gov The ability of a compound to downregulate the activation of NF-κB or inhibit the expression and activity of its target genes like iNOS and TNF-α would represent a significant anti-inflammatory mechanism.

Inflammatory MediatorRole in InflammationModulation by Pyrimidine Derivatives
COX-2Prostaglandin synthesisDirect inhibition, reducing prostaglandin production
NF-κBMaster transcription factorPotential to inhibit activation, reducing pro-inflammatory gene expression
TNF-αPro-inflammatory cytokinePotential for reduced expression via NF-κB inhibition
iNOSProduces nitric oxide (pro-inflammatory)Potential for reduced expression via NF-κB inhibition

Other Mechanistic Investigations in Biological Systems

Herbicidal Properties

Uracil and its derivatives are recognized as a significant class of herbicides. nih.gov Their primary mode of action often involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. nih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes, ultimately causing plant death.

Numerous studies have explored the structure-activity relationships of uracil derivatives to optimize their herbicidal efficacy. For instance, substitutions at various positions on the pyrimidine ring can significantly influence their activity. While specific data on the N1-propyl substitution is limited, research on other N-substituted derivatives indicates that the nature of the substituent at the N1 and N3 positions is crucial for potent herbicidal effects. nih.gov For example, certain N-aryl and N-alkyl substitutions have been shown to enhance the inhibitory activity against PPO.

The herbicidal activity of uracil derivatives is often evaluated against a range of both monocotyledonous and dicotyledonous weeds. Bioassays of novel uracil-based PPO inhibitors have demonstrated effective control of various weed species, including those resistant to other herbicides like glyphosate. nih.gov

Table 1: Herbicidal Activity of Selected Uracil Derivatives (Illustrative)

Compound/Derivative ClassTarget WeedsMechanism of Action (where known)Reference
Phenylpyrimidine derivativesRaphanus sativusInhibition of specific enzymes in plant growth thepharmajournal.com
Pyrido[2,3-d]pyrimidine (B1209978) derivativesBentgrass (Agrostis stolonifera)Inhibition of protoporphyrinogen oxidase (PPO) nih.gov
Uracil-based PPO inhibitors with isoxazoline moietyBroadleaf and grassy weedsInhibition of protoporphyrinogen oxidase (PPO) nih.gov

This table is illustrative and features data for the broader class of uracil derivatives, not specifically this compound.

Plant Growth Regulating Properties

Beyond their herbicidal effects, some pyrimidine derivatives have been investigated for their potential to regulate plant growth. These effects can be either inhibitory or stimulatory, depending on the specific compound and its concentration. The mechanisms underlying these regulatory effects are diverse and can involve interactions with plant hormones and their signaling pathways.

For example, certain synthetic pyrimidine derivatives have been shown to exhibit auxin-like and cytokinin-like effects, promoting vegetative growth in plants like tomatoes. researchgate.net These compounds can influence various developmental processes, including seed germination, root elongation, and leaf expansion. Conversely, other substituted pyrimidines have been found to inhibit gibberellin biosynthesis, a class of hormones crucial for stem elongation and other growth processes. nih.gov

Nitrogen-containing heterocyclic compounds, including pyrimidines, play a fundamental role in plant metabolism and can influence auxin content and signaling. nih.gov The specific effects of an N1-propyl substitution on the pyrimidine-2,4-dione core in the context of plant growth regulation remain an area for further investigation.

Table 2: Plant Growth Regulating Effects of Selected Pyrimidine Derivatives (Illustrative)

Compound/Derivative ClassPlant SpeciesObserved EffectPotential MechanismReference
Synthetic pyrimidine derivativesTomato (Solanum lycopersicum)Stimulation of vegetative growthAuxin- and cytokinin-like effects researchgate.net
Substituted pyrimidinesGibberella fujikuroi (fungus, model for gibberellin synthesis)Inhibition of gibberellin biosynthesisInhibition of ent-kaurene oxidase nih.gov
N6-substituted adenines (purine derivatives)WheatPromotion of cell division and growthCytokinin activity ekb.eg

This table is illustrative and features data for various pyrimidine and related derivatives, not specifically this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.